REACTION_CXSMILES
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[CH3:1][C:2]1[N:7]=[C:6]([C:8]([OH:10])=[O:9])[CH:5]=[C:4]([N+]([O-])=O)[CH:3]=1.[BrH:14]>>[Br:14][C:4]1[CH:3]=[C:2]([CH3:1])[N:7]=[C:6]([C:8]([OH:10])=[O:9])[CH:5]=1
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Name
|
|
Quantity
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3.6 g
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Type
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reactant
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Smiles
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CC1=CC(=CC(=N1)C(=O)O)[N+](=O)[O-]
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Name
|
|
Quantity
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40 mL
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Type
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reactant
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Smiles
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Br
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Control Type
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AMBIENT
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Conditions are dynamic
|
1
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Details
|
See reaction.notes.procedure_details.
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Type
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CUSTOM
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Details
|
The solution was then evaporated to dryness in vaccuo
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Type
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ADDITION
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Details
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The crude material (10.5 g) containing inorganic salts
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Name
|
|
Type
|
|
Smiles
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BrC1=CC(=NC(=C1)C)C(=O)O
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Source
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Open Reaction Database (ORD) |
Description
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The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |